molecular formula C23H25N3O3 B11130799 1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B11130799
M. Wt: 391.5 g/mol
InChI Key: DKNDVEAVFHIHOM-UHFFFAOYSA-N
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Description

This compound is a bis-indole derivative featuring a carboxamide bridge linking two indole moieties. The first indole unit is substituted with a 2-methoxyethyl group at position 1, while the second indole bears a 5-methoxy group and is connected via an ethyl chain to the carboxamide nitrogen. The molecule’s complexity, with a molecular weight of ~395–400 g/mol (estimated from analogs in ), may influence its pharmacokinetic properties, including solubility and blood-brain barrier permeability.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-12-11-26-21-6-4-3-5-16(21)13-22(26)23(27)24-10-9-17-15-25-20-8-7-18(29-2)14-19(17)20/h3-8,13-15,25H,9-12H2,1-2H3,(H,24,27)

InChI Key

DKNDVEAVFHIHOM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=CC=CC=C2C=C1C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of 5-Methoxy-2-methyl-3-indoleacetic acid involves several steps. One common route includes the following reactions:

    Indole Formation: Start with 5-methoxyindole, which undergoes alkylation with 2-bromoethyl acetate to form the 2-(2-methoxyethyl)-5-methoxyindole intermediate.

    Carboxylation: The intermediate is then subjected to carboxylation using carbon dioxide (CO₂) and a suitable base to yield the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are optimized for efficiency and yield.

Chemical Reactions Analysis

Reactivity: 5-Methoxy-2-methyl-3-indoleacetic acid can participate in various chemical reactions:

    Oxidation: It can be oxidized to form its corresponding carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The indole ring may undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Carboxylation: CO₂, base (e.g., sodium hydroxide), and suitable solvent.

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Major Products: The major products depend on the specific reaction conditions. For example, carboxylation yields 5-Methoxy-2-methyl-3-indoleacetic acid itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for indole-based molecules.

    Biology: Studying indole derivatives’ effects on cellular processes.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which 5-Methoxy-2-methyl-3-indoleacetic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their properties and activities:

1-(2-Methoxyethyl)-N-[(octahydro-2H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide (Y041-5936)

  • Structure: Replaces the 5-methoxyindole-ethyl group with a quinolizine-methyl moiety.
  • Properties: Molecular weight = 369.51 g/mol ().
  • Key Difference : Reduced steric bulk compared to the target compound may improve membrane permeability but decrease selectivity for indole-specific targets.

1-(2-Methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide (CAS 1435906-83-4)

  • Structure : Substitutes the 5-methoxyindole-ethyl group with a triazolopyridine-ethyl chain.
  • Properties: Molecular formula = C20H21N5O2, MW = 363.41 g/mol ().
  • Key Difference: Loss of the 5-methoxy group reduces resemblance to endogenous indoles like serotonin, possibly altering receptor specificity.

6,7-Dimethoxy-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinazolin-4-amine (11c)

  • Structure : Quinazoline core replaces the indole-2-carboxamide, retaining the 5-methoxyindole-ethyl chain ().
  • Properties : Quinazoline’s planar structure and dimethoxy groups enhance affinity for kinases (e.g., EGFR) compared to carboxamide-linked indoles.
  • Key Difference : The quinazoline moiety shifts the pharmacological profile from neuroreceptor modulation to kinase inhibition.

N-{2-[1-({3-[2-(Acetylamino)ethyl]-5-Methoxy-1H-indol-2-yl}methyl)-5-Methoxy-1H-indol-3-yl]ethyl}acetamide (Compound 10)

  • Structure: Dimeric indole with acetylated aminoethyl and methoxy groups ().
  • Properties : Molecular weight = 452.5 g/mol (). The dimeric structure may hinder bioavailability but increase avidity for multimeric receptors.

N-(3-Fluorophenyl)-1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-5-Oxo-3-Pyrrolidinecarboxamide

  • Structure : Pyrrolidinecarboxamide replaces the indole-2-carboxamide, with a 3-fluorophenyl substituent ().
  • Properties: Molecular formula = C22H22FN3O3, MW = 395.43 g/mol.
  • Key Difference : The pyrrolidine ring adds conformational flexibility, which may improve binding to allosteric receptor sites.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (Predicted) Pharmacological Target Hypothesis
Target Compound ~395–400 Bis-indole, 2-methoxyethyl, 5-methoxy 3.5 Low Serotonin/melatonin receptors
Y041-5936 () 369.51 Quinolizine-methyl 2.8 Moderate Cationic ligand-gated ion channels
CAS 1435906-83-4 () 363.41 Triazolopyridine-ethyl 2.2 Moderate Kinases, cytochrome P450 enzymes
Compound 11c () ~400 Quinazoline, dimethoxy 3.0 Low EGFR kinase
Compound 10 () 452.5 Dimeric indole, acetylated 4.1 Very low Multimeric receptors

*LogP values estimated using fragment-based methods.

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